molecular formula C9H10BrF2N B13050387 (R)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine

(R)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine

Cat. No.: B13050387
M. Wt: 250.08 g/mol
InChI Key: KSLBCQMXLXTWGX-MRVPVSSYSA-N
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Description

®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, along with a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-bromo-2,6-difluorobenzene.

    Bromination: The bromination of 4-bromo-2,6-difluorobenzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ®-1-phenylethylamine, under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of hydroxylated or alkylated derivatives.

Scientific Research Applications

®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator, affecting the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.

    1-(4-Bromo-2,6-difluorophenyl)butan-1-amine: A compound with a butyl group instead of a propyl group.

Uniqueness

®-1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

(1R)-1-(4-bromo-2,6-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H10BrF2N/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4,8H,2,13H2,1H3/t8-/m1/s1

InChI Key

KSLBCQMXLXTWGX-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1F)Br)F)N

Canonical SMILES

CCC(C1=C(C=C(C=C1F)Br)F)N

Origin of Product

United States

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